vitamin B12
Overview
Description
Coenzyme B12, chemically known as adenosylcobalamin, is a remarkable compound containing a trivalent cobalt ion. It forms a large cyclic structure with four reduced pyrrole rings connected, resembling a single corrin ring (similar to porphyrins). Notably, it is the only vitamin that contains a metal element – cobalt. Adenosylcobalamin appears as red crystalline powder, odorless and soluble in water, but insoluble in ethanol, acetone, chloroform, and ether. Its stability peaks at a weakly acidic pH (around 4.5–5.0), but it decomposes in strong acidic (pH < 2) or alkaline solutions. Interestingly, higher animals and plants cannot synthesize vitamin B12; it is exclusively produced by microorganisms in nature. Humans require intrinsic factor (secreted by gastric parietal cells) for its absorption, making it unique among vitamins. Coenzyme B12 plays a crucial role in red blood cell production, preventing pernicious anemia, and safeguarding the nervous system from damage .
Mechanism of Action
Target of Action
Vitamin B12, also known as Cyanocobalamin, primarily targets two enzymes in the human body: methionine synthase and L-methylmalonyl-CoA mutase . These enzymes play crucial roles in DNA synthesis and cellular energy production .
Mode of Action
This compound serves as a cofactor for the aforementioned enzymes . Methionine synthase is essential for the synthesis of purines and pyrimidines that form DNA . In this process, this compound facilitates the conversion of homocysteine to methionine, which is an important donor of methyl groups for numerous biochemical reactions, including DNA synthesis and gene regulation .
Biochemical Pathways
This compound is an essential cofactor of two important biochemical pathways: the degradation of methylmalonic acid and the synthesis of methionine from homocysteine . Methionine is an important donor of methyl groups for numerous biochemical reactions, including DNA synthesis and gene regulation .
Pharmacokinetics
This compound is quickly absorbed from intramuscular (IM) and subcutaneous (SC) sites of injection, with peak plasma concentrations achieved about 1 hour after IM injection . Orally administered this compound binds to intrinsic factor (IF) during its transport through the stomach . This binding is necessary for the active absorption of this compound from the gastrointestinal tract .
Result of Action
This compound plays an essential role in red blood cell formation, cell metabolism, nerve function, and the production of DNA, the molecules inside cells that carry genetic information . It also has neuroprotective and anti-inflammatory properties . Intervention studies in humans have reported beneficial effects of better this compound status or this compound therapy in multiple sclerosis, Parkinson’s disease, myalgic encephalomyelitis, autism, and amyotrophic lateral sclerosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain intestinal bacteria can affect the absorption of this compound . Additionally, the bioavailability of this compound can be affected by the form in which it is ingested. For example, the bioavailability of nasal or sublingual B12 preparations is low . The efficacy of this compound can also be influenced by dietary factors, as it is present in foods of animal origin, such as meat, eggs, and milk .
Biochemical Analysis
Biochemical Properties
Cyanocobalamin acts as a cofactor for enzymes such as methionine synthase and methylmalonyl-CoA mutase, which are involved in DNA methylation and nucleotide synthesis . These processes are essential for DNA replication and transcription, and any impairment can result in genetic instability .
Cellular Effects
Cyanocobalamin is essential for the normal functioning of the nervous system via its role in the synthesis of myelin, and in the circulatory system in the maturation of red blood cells in the bone marrow . Deficiency of Cyanocobalamin can lead to a range of problems, including extreme tiredness, a lack of energy, pins and needles, a sore and red tongue, mouth ulcers, muscle weakness, problems with vision, psychological problems, and problems with memory, understanding, and judgement .
Molecular Mechanism
Cyanocobalamin is a coordination complex of cobalt, which occupies the center of a corrin ligand and is further bound to a benzimidazole ligand and adenosyl group . It is required by animals, which use it as a cofactor in DNA synthesis, and in both fatty acid and amino acid metabolism .
Temporal Effects in Laboratory Settings
The stability of Cyanocobalamin has been studied in laboratory settings. Prior studies have shown that light-unprotected serum specimens are stable for vitamin B12 for up to 4–24 hours .
Dosage Effects in Animal Models
The effects of Cyanocobalamin vary with different dosages in animal models. For instance, significant quantities of plasma insulin were found in animal models when Cyanocobalamin was administered, showing a dose-response relationship .
Metabolic Pathways
Cyanocobalamin is involved in several metabolic pathways. Central Cyanocobalamin metabolism nodes include folate metabolism and the synthesis of the citric acid cycle intermediates and succinyl-CoA .
Transport and Distribution
Cyanocobalamin is transported and distributed within cells and tissues. In the duodenum, digestive enzymes free the Cyanocobalamin from haptocorrin, and this freed Cyanocobalamin combines with intrinsic factor, a transport and delivery binding protein secreted by the stomach’s parietal cells .
Subcellular Localization
The subcellular distribution of Cyanocobalamin was studied during its absorption in the guinea-pig ileum. At two hours, labelled Cyanocobalamin was concentrated in brush border and lysosomal fractions of ileal homogenates, with some remaining in the sample layer. In contrast, at four hours, labelled Cyanocobalamin was concentrated predominantly in the cytosol .
Preparation Methods
Synthetic Routes: The synthesis of coenzyme B12 involves several steps, including the incorporation of cobalt into the corrin ring. While the detailed synthetic routes are complex, they typically start from precursors like cyanocobalamin. These routes often employ organometallic chemistry and enzymatic transformations.
Industrial Production: Industrial production methods primarily rely on microbial fermentation. Bacteria (such as Propionibacterium freudenreichii and Pseudomonas denitrificans) synthesize vitamin B12. The fermentation process yields significant quantities of adenosylcobalamin, which can then be purified for commercial use.
Chemical Reactions Analysis
Coenzyme B12 participates as a coenzyme in various enzymatic reactions. Notably, it serves as a cofactor for enzymes involved in radical-mediated 1,2-carbon skeleton rearrangements. Some common reactions include:
Methylmalonyl-CoA Mutase: Converts methylmalonyl-CoA to succinyl-CoA, crucial for fatty acid metabolism.
Methionine Synthase: Catalyzes the conversion of homocysteine to methionine, essential for protein synthesis.
Ribonucleotide Reductase: Involved in DNA synthesis by converting ribonucleotides to deoxyribonucleotides.
Reagents and conditions vary depending on the specific reaction. Major products include modified metabolites, such as succinyl-CoA and methionine.
Scientific Research Applications
Coenzyme B12 finds applications across various fields:
Medicine: Used to treat pernicious anemia and other cobalamin deficiencies.
Biochemistry: Essential for DNA synthesis, amino acid metabolism, and fatty acid utilization.
Neurology: Protects nerve cells and supports cognitive function.
Industry: Added to animal feed and used in biotechnological processes.
Comparison with Similar Compounds
Coenzyme B12 stands out due to its cobalt content and unique role in human health. Other related compounds include methylcobalamin (another active form of vitamin B12) and synthetic analogs.
Properties
CAS No. |
68-19-9 |
---|---|
Molecular Formula |
C63H88CoN14O14P |
Molecular Weight |
1355.4 g/mol |
IUPAC Name |
cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(3R,13S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide |
InChI |
InChI=1S/C62H90N13O14P.CN.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2/t31?,34?,35?,36?,37?,41?,52?,53?,56?,57?,59-,60+,61+,62+;;/m1../s1 |
InChI Key |
FDJOLVPMNUYSCM-AZCDKEHOSA-L |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]4(C(C5[C@]6([C@@](C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C([C@]7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
Appearance |
Solid powder |
boiling_point |
300 > 300 °C |
Color/Form |
Dark red crystals or an amorphous or crystalline red powder Dark-red crystals or red powde |
melting_point |
> 300 |
Key on ui other cas no. |
68-19-9 13422-55-4 |
physical_description |
Dark red odorless solid; Hygroscopic; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
HYDRATED CRYSTALS ARE STABLE TO AIR, MAX STABILITY IN PH RANGE 4.5-5 Solutions of cyanocobalamin in water or 0.9% sodium chloride are stable and can be autoclaved for short periods of time (15-20 minutes) at 121 °C. Cyanocobalamin is light sensitive ... so protection from light is recommended. Exposure to light results in the organometallic bond being cleaved, with the extent of degradation generally incr with incr light intensity. Cyanocobalamin with ascorbic acid can be stored for 24 hours at room temperature protected from light without loss of activity. |
solubility |
Soluble in alcohol; insoluble in acetone, chloroform, ether. In water, 1,25X10+4 mg/l @ 25 °C |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
B 12, Vitamin B12, Vitamin Cobalamin Cobalamins Cyanocobalamin Eritron Vitamin B 12 Vitamin B12 |
vapor_pressure |
2.06X10-11 mm Hg at 25 °C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.